7-benzyl-2,8,9-triphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-2,8,9-triphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:
Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound combines a pyrrolo-triazolo-pyrimidine core, resulting in a fused ring system. The benzyl and triphenyl substituents add further complexity.
Preparation Methods
Synthetic Routes::
- The synthesis of this compound involves several steps, including cyclization reactions. One common approach is the condensation of appropriate precursors to form the pyrrolo-triazolo-pyrimidine scaffold.
- Specific synthetic routes and reaction conditions can vary, but they often include cyclization using suitable reagents and catalysts.
- While not widely produced industrially, research efforts have explored scalable methods for its synthesis.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, including derivatives with altered substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.
Biology: Investigating its potential as a bioactive compound, e.g., as enzyme inhibitors.
Medicine: It may exhibit promising anticancer properties, as seen in recent studies.
Industry: Limited industrial applications, but its unique structure inspires further exploration.
Mechanism of Action
Targets: It likely interacts with cellular proteins, possibly affecting cell cycle regulation.
Pathways: Further research is needed to elucidate its precise mechanism within cells.
Comparison with Similar Compounds
Uniqueness: Its fused pyrrolo-triazolo-pyrimidine structure sets it apart.
Similar Compounds: While not identical, related compounds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.
Properties
Molecular Formula |
C32H23N5 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
10-benzyl-4,11,12-triphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C32H23N5/c1-5-13-23(14-6-1)21-36-29(25-17-9-3-10-18-25)27(24-15-7-2-8-16-24)28-31(36)33-22-37-32(28)34-30(35-37)26-19-11-4-12-20-26/h1-20,22H,21H2 |
InChI Key |
HZOBATDBYAQSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.